molecular formula C20H20Si B11941862 Dibenzyl(phenyl)silane

Dibenzyl(phenyl)silane

Cat. No.: B11941862
M. Wt: 288.5 g/mol
InChI Key: BCYMDAQCCHCCKW-UHFFFAOYSA-N
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Description

Dibenzyl(phenyl)silane is an organosilicon compound characterized by a central silicon atom bonded to two benzyl groups (C₆H₅CH₂) and one phenyl group (C₆H₅). For instance, benzyldimethylsilane (CAS 1631-70-5), a structurally similar compound, features a silicon atom bonded to a benzyl group and two methyl groups, with applications in materials science and organic synthesis . This compound’s reactivity and stability are influenced by the electronic and steric effects of its substituents, as seen in other silarylene-containing aliphatic compounds .

Properties

Molecular Formula

C20H20Si

Molecular Weight

288.5 g/mol

IUPAC Name

dibenzyl(phenyl)silane

InChI

InChI=1S/C20H20Si/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

BCYMDAQCCHCCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[SiH](CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing dibenzyl(phenyl)silane involves the reaction of phenylmagnesium bromide with dibenzylchlorosilane in an anhydrous ether solvent. The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction.

    Hydrosilylation: Another method involves the hydrosilylation of benzyl-substituted alkenes with phenylsilane in the presence of a platinum catalyst. This reaction proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their scalability and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Dibenzyl(phenyl)silane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride to form silanes with lower oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace one of the benzyl or phenyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Dibenzyl(phenyl)silane is used as a precursor in the synthesis of catalysts for various organic transformations.

    Materials Science: The compound is utilized in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

Biology and Medicine:

    Drug Delivery: Organosilanes, including this compound, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with various drugs.

    Imaging: The compound is investigated for use in imaging techniques, where its unique chemical properties can enhance the contrast and resolution of imaging agents.

Industry:

    Coatings and Sealants: this compound is used in the formulation of coatings and sealants that require high durability and resistance to environmental factors.

    Adhesives: The compound is a key ingredient in the production of high-performance adhesives with strong bonding capabilities.

Mechanism of Action

Molecular Targets and Pathways: Dibenzyl(phenyl)silane exerts its effects primarily through interactions with silicon-based molecular targets. The silicon atom in the compound can form strong bonds with various organic and inorganic molecules, facilitating a range of chemical reactions. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds, which are crucial for the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Substituent Effects on Silicon Bonding

  • Benzyldimethylsilane (CAS 1631-70-5) : The silicon atom is bonded to one benzyl and two methyl groups. In ^29Si NMR, silicon bonded to phenyl groups typically resonates at ~-14.3 ppm, while substitution with aliphatic groups (e.g., methyl) shifts the signal to ~-10.7 ppm due to electronic retrodonation between the aromatic system and silicon d-orbitals .
  • Diethynyl-diphenyl-silane (CAS 1675-57-6) : Features two phenyl and two ethynyl groups. Its thermodynamic properties include a heat of fusion (ΔfusH) of 19.67 kJ/mol at 316 K, comparable to aromatic silanes .
  • Diphenyldichlorosilane: Contains two phenyl groups and two chlorides.
Table 1: NMR and Thermodynamic Properties of Selected Silanes
Compound ^29Si NMR Shift (ppm) ΔfusH (kJ/mol) Key Substituents
Benzyldimethylsilane -10.7 N/A Benzyl, methyl
Diphenyldichlorosilane -14.3 (phenyl-only) N/A Phenyl, chloride
Diethynyl-diphenyl-silane N/A 19.67 Phenyl, ethynyl

Reactivity in Hydrogenolysis and Functionalization

  • Benzyl Phenyl Ether vs. Dibenzyl Ether: Hydrogenolysis over RuCoP/SiO₂ catalysts shows dibenzyl ether cleaves more readily (100% conversion) than benzyl phenyl ether (72% conversion), highlighting the influence of ether linkage stability .
  • Dibenzyl Sulfide : Reacts with N-chlorosuccinimide (NCS) and ammonium hydroxide to yield benzaldehyde and dibenzyl disulfide, demonstrating aliphatic C–S bond cleavage . Dibenzyl(phenyl)silane may exhibit similar reactivity in halogenation-hydrolysis protocols, though direct data is unavailable.
Table 2: Reactivity of Related Compounds in Bond Cleavage
Compound Reaction Conditions Products Yield/Conversion
Dibenzyl Ether RuCoP/SiO₂, H₂, 150°C Toluene, phenol derivatives 100%
Dibenzyl Sulfide NCS, NH₄OH Benzaldehyde, dibenzyl disulfide Quantitative

Electronic and Thermodynamic Properties

  • Electronic Effects : Substituents like -CF₃ (electron-withdrawing) or -OMe (electron-donating) on phenyltriazole-modified silanes (e.g., dimethylbis(phenyltriazol)silane derivatives) alter HOMO-LUMO gaps, impacting applications in OLEDs . This compound’s benzyl groups may similarly modulate electronic properties.
  • Thermodynamics : Benzyl phenyl ether exhibits a vaporization enthalpy (ΔvapH) of 68.5 kJ/mol, while dibenzyl ether’s ΔvapH is 63.2 kJ/mol, reflecting differences in intermolecular interactions . Silanes with aromatic substituents likely follow similar trends.

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